molecular formula C18H32O16 B089112 Erlose CAS No. 13101-54-7

Erlose

Cat. No.: B089112
CAS No.: 13101-54-7
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-KKNDGLDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erlose is a trisaccharide composed of sucrose with an additional α-D-glucopyranosyl residue attached at the 4-position of the glucose ring. It is naturally found in soybean aphid honeydew and is known for its sweetening properties. This compound acts as a substitute sweetener and has been shown to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erlose can be synthesized through enzymatic reactions involving sucrose and specific glucosyltransferases. The reaction typically involves the transfer of a glucopyranosyl residue to sucrose, forming the trisaccharide structure of this compound. The reaction conditions often include a controlled temperature and pH to optimize enzyme activity and yield .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as soybean aphid honeydew. The process includes purification steps to isolate this compound from other sugars and impurities. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Chemical Reactions Analysis

Types of Reactions: Erlose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-KKNDGLDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927037
Record name Glucosylsucrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-54-7
Record name Erlose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosylsucrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERLOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is erlose formed in nature?

A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []

Q2: What is the significance of this compound in honeydew?

A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can this compound be found in honey?

A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can this compound be produced enzymatically?

A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize this compound?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []

Q8: Is this compound a reducing sugar?

A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of this compound in the food industry?

A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of this compound?

A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.